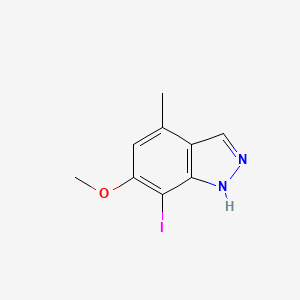

7-Iodo-6-methoxy-4-methyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

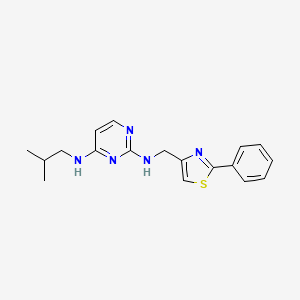

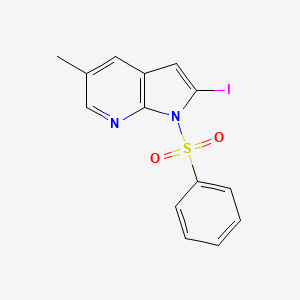

7-Iodo-6-methoxy-4-methyl-1H-indazole is a chemical compound with the molecular formula C9H9IN2O . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

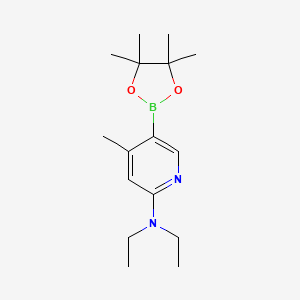

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with iodine, methoxy, and methyl substituents at the 7th, 6th, and 4th positions respectively .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indazoles in general are known to participate in a variety of chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way to synthesize indazoles .科学的研究の応用

7-Iodo-6-methoxy-4-methyl-1H-indazole has been used as a fluorescent dye for imaging and as a photochemical for photodynamic therapy. It has also been used to study the effects of reactive oxygen species on cell signaling pathways. In addition, this compound has been used in studies of protein-protein interactions, receptor-ligand interactions, and other biochemical processes.

作用機序

Target of Action

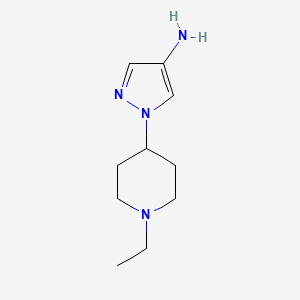

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biochemical Pathways

Indazole-containing compounds have been found to interact with various biochemical pathways, influencing cell biology and contributing to their medicinal properties .

Result of Action

Indazole-containing compounds have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

実験室実験の利点と制限

7-Iodo-6-methoxy-4-methyl-1H-indazole has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its two-step synthesis process is efficient and cost-effective. In addition, it is a highly soluble compound, which makes it ideal for use in aqueous solutions. However, this compound has some limitations for use in lab experiments. It is a relatively unstable compound, and its effects can be short-lived. In addition, it has a relatively low fluorescence intensity, which can make it difficult to detect in certain experiments.

将来の方向性

There are many potential future directions for research involving 7-Iodo-6-methoxy-4-methyl-1H-indazole. One possible direction is to investigate its effects on other protein tyrosine phosphatases. In addition, further research could be done to explore its effects on other cell signaling pathways and its potential applications in drug development. Another possible direction would be to investigate the effects of this compound on other biochemical processes, such as gene expression and epigenetic modifications. Finally, further research could be done to explore the effects of this compound on behavior and cognition.

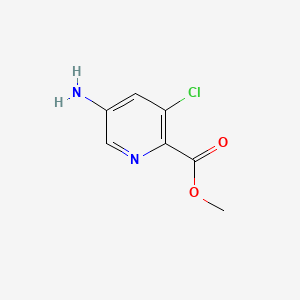

合成法

7-Iodo-6-methoxy-4-methyl-1H-indazole can be synthesized through a two-step process involving the reaction of 6-methoxy-4-methyl-1H-indazole with N-iodosuccinimide. In the first step, 6-methoxy-4-methyl-1H-indazole is reacted with N-iodosuccinimide to form the intermediate product this compound. In the second step, this intermediate product is reacted with an acid to form this compound. This process has been found to be efficient and cost-effective.

特性

IUPAC Name |

7-iodo-6-methoxy-4-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5-3-7(13-2)8(10)9-6(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZNPRKYXOJSAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=NN2)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857029 |

Source

|

| Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352397-67-1 |

Source

|

| Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![2,2'-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B572514.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)

![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)